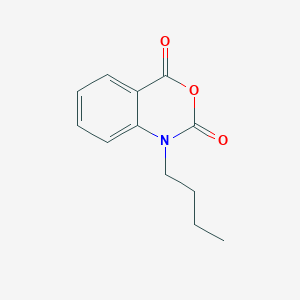

1-Butyl-3,1-benzoxazine-2,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

1-butyl-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C12H13NO3/c1-2-3-8-13-10-7-5-4-6-9(10)11(14)16-12(13)15/h4-7H,2-3,8H2,1H3 |

InChI Key |

GNXNHIFZVKBXAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=O)OC1=O |

Origin of Product |

United States |

Advanced Research Directions and Future Perspectives

Development of Combinatorial Chemistry Approaches for Targeted Library Generation

The generation of diverse chemical libraries is a cornerstone of modern drug discovery. For 1-Butyl-3,1-benzoxazine-2,4-dione, combinatorial chemistry offers a powerful tool to systematically explore the chemical space around its core structure and identify derivatives with enhanced biological activities.

Solid-phase synthesis has been demonstrated as an efficient method for creating libraries of 3,1-benzoxazine-4-ones. nih.gov This approach involves immobilizing amino acid-based functionalized urea (B33335) derivatives on a solid support, followed by a high-yielding heterocyclization to form the benzoxazine-4-one ring. nih.gov This methodology is highly amenable to the creation of combinatorial libraries with a wide range of structural diversity, which is crucial for discovering novel serine protease inhibitors. nih.gov A patent for the combinatorial synthesis of 3,1-benzoxazine-4-one libraries highlights the potential for identifying bioactive molecules for various diseases, including inflammation, infections, and cardiovascular disorders. google.com

The synthesis of N-alkylated isatoic anhydrides, which are key precursors to N-substituted 1,3-benzoxazine-2,4-diones like the 1-butyl derivative, can be achieved through various methods, including direct alkylation of isatoic anhydride (B1165640) in the presence of a base. acs.org These synthetic strategies can be adapted for combinatorial approaches to generate a library of N-alkylated benzoxazine-2,4-diones with varying alkyl chain lengths and substitutions on the aromatic ring.

Table 1: Examples of Synthesized Benzoxazine (B1645224) Derivatives and their Potential Applications

| Compound Name | Substituent at N-1 | Other Substituents | Potential Application |

| 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-dione derivatives | Benzyl (B1604629) | Various on benzoxazine and benzyl rings | Antimycobacterial agents nih.gov |

| 1,2,3-Triazole linked benzoxazine-2,4-dione conjugates | Triazole-linked moieties | --- | Antimicrobial, antioxidant, anti-inflammatory agents researchgate.netconsensus.app |

| N-Methyl-1,3-benzoxazine-2,4-dione | Methyl | --- | Studied for hydrolysis kinetics as a potential prodrug nih.gov |

| N-Benzoyl-1,3-benzoxazine-2,4-dione | Benzoyl | --- | Studied for hydrolysis kinetics nih.gov |

Rational Design and Development of Novel Therapeutic Agents Based on Benzoxazine Scaffolds

The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.gov This makes 1-Butyl-3,1-benzoxazine-2,4-dione an excellent starting point for the rational design of new therapeutic agents.

Researchers have successfully designed and synthesized novel 1,4-benzoxazine derivatives with anti-proliferative activity against various cancer cell lines. nih.govresearchgate.net For instance, 1,2,3-triazole-1,4-benzoxazine hybrids have shown promising anti-proliferative effects. nih.gov The design of these molecules often involves a "click chemistry" approach for efficient synthesis. mdpi.com

Furthermore, 3-benzyl-1,3-benzoxazine-2,4-dione analogues have been developed as allosteric inhibitors of mitogen-activated kinase kinase (MEK) and have demonstrated anti-enterovirus 71 (EV71) activity. This highlights the potential of the 1,3-benzoxazine-2,4-dione core in developing antiviral agents.

The development of new K+ channel openers based on the 1,3-benzoxazine skeleton has also been explored, with some derivatives showing potent vasorelaxant and hypotensive activity. nih.gov These studies provide a strong foundation for designing 1-butyl-3,1-benzoxazine-2,4-dione derivatives with targeted therapeutic effects.

Deeper Mechanistic Elucidation of Emerging Biological Activities

While the benzoxazine scaffold is associated with a broad range of biological activities, a deeper understanding of the underlying mechanisms of action for specific derivatives like 1-Butyl-3,1-benzoxazine-2,4-dione is crucial for their advancement as therapeutic agents.

Studies on the hydrolysis kinetics of 1,3-benzoxazine-2,4-dione and its N-substituted derivatives have provided insights into their stability and potential as prodrugs. nih.gov The unsubstituted compound and its N-methyl derivative hydrolyze to salicylamide, suggesting a potential application for controlled drug release. nih.gov

The mechanism of cationic ring-opening polymerization of 1,3-benzoxazines has been investigated using model compounds, which can inform the development of new polymeric materials with tailored properties. researchgate.net For therapeutic applications, understanding how the N-butyl group influences the interaction of the molecule with its biological target is a key area for future research. This includes identifying specific binding sites and downstream signaling pathways affected by the compound.

Exploration of Undiscovered Chemical Transformations and Synthetic Pathways

The exploration of novel synthetic routes and chemical transformations is essential for expanding the chemical diversity of 1-Butyl-3,1-benzoxazine-2,4-dione derivatives and for developing more efficient and sustainable manufacturing processes.

Isatoic anhydride, the precursor to 1-Butyl-3,1-benzoxazine-2,4-dione, is a versatile building block in organic synthesis. acs.orgosi.lvwikipedia.org It can be prepared through the oxidation of isatin. wikipedia.org The direct N-alkylation of isatoic anhydride is a common method to introduce the butyl group. acs.org Recent research has focused on developing more eco-friendly and efficient methods for the synthesis of N-substituted isatoic anhydrides. acs.org

The development of one-pot synthesis methods for 1,3-benzoxazine derivatives is an active area of research. nih.gov Additionally, exploring novel reactions of the benzoxazine ring system itself could lead to the discovery of new scaffolds with unique properties. The reactivity of the dione (B5365651) functionality in 1-Butyl-3,1-benzoxazine-2,4-dione offers opportunities for various chemical modifications to generate novel derivatives.

Integration of Advanced Computational Chemistry and In Silico Screening in Drug Discovery Pipelines

Computational chemistry and in silico screening are indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of large virtual libraries of compounds. mdpi.comijpsjournal.comresearchgate.net

For the 1-Butyl-3,1-benzoxazine-2,4-dione scaffold, in silico studies can be employed to predict the binding affinity of its derivatives to various biological targets. Molecular docking studies have been successfully used to investigate the binding of 1,4-benzoxazine derivatives to microbial enzymes and to guide the design of new antimicrobial agents. ijpsjournal.com Similarly, in silico analysis of novel polyheterocyclic molecules derived from nih.govacs.org-benzoxazin-3-one has been used to assess their inhibitory effect against key enzymes in diabetes. mdpi.com

The integration of these computational approaches allows for the prioritization of compounds for synthesis and biological testing, significantly accelerating the drug discovery process. For 1-Butyl-3,1-benzoxazine-2,4-dione, in silico modeling can help in understanding its structure-activity relationship (SAR), predicting its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identifying potential off-target effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Butyl-3,1-benzoxazine-2,4-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives with butyl isocyanate under anhydrous conditions. Key parameters include temperature control (80–100°C) and the use of catalysts like triethylamine to enhance reaction efficiency. Purity is optimized through recrystallization using ethanol/water mixtures, as demonstrated in studies on analogous benzoxazine derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-Butyl-3,1-benzoxazine-2,4-dione?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzoxazine ring structure and substituent positions. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>98%), while mass spectrometry (ESI-MS) provides molecular ion verification. Complementary techniques like FT-IR validate functional groups (e.g., carbonyl stretches at 1700–1750 cm⁻¹) .

Q. What are the primary research applications of 1-Butyl-3,1-benzoxazine-2,4-dione in academic settings?

- Methodological Answer : The compound serves as a precursor for synthesizing heterocyclic derivatives with potential bioactivity (e.g., antimicrobial or antitumor agents). Its structural rigidity also makes it a candidate for studying non-covalent interactions (e.g., π-π stacking) in supramolecular chemistry. Applications in materials science, such as polymer crosslinking, are explored due to its thermal stability .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 1-Butyl-3,1-benzoxazine-2,4-dione to address variable interactions?

- Methodological Answer : A 2³ factorial design evaluates the effects of temperature, catalyst concentration, and reaction time. Response surface methodology (RSM) identifies optimal conditions, minimizing side reactions (e.g., hydrolysis). For example, increasing catalyst concentration beyond 10 mol% may reduce yield due to byproduct formation, necessitating statistical validation via ANOVA .

Q. How should researchers reconcile discrepancies between experimental data and theoretical predictions for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric hindrance. Computational tools (e.g., DFT calculations) model transition states and compare them with experimental kinetic data. If contradictions persist, revisiting the reaction mechanism (e.g., alternative ring-closing pathways) or validating theoretical assumptions (e.g., solvent polarity in COSMO-RS models) is advised .

Q. What advanced computational strategies are employed to predict the compound’s interactions in biological or material systems?

- Methodological Answer : Molecular docking simulations (AutoDock Vina) assess binding affinities to target proteins, while molecular dynamics (MD) simulations (GROMACS) evaluate stability in lipid bilayers or polymer matrices. Machine learning models trained on structural analogs predict solubility and bioavailability, integrating descriptors like logP and topological polar surface area .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Methodological Answer : Accelerated stability studies (ICH guidelines) involve storing the compound at 40°C/75% RH and analyzing degradation via HPLC. pH-dependent hydrolysis is monitored using buffered solutions (pH 1–13), with LC-MS identifying degradation products (e.g., ring-opened amides). Results inform storage protocols and solvent selection for long-term studies .

Q. What strategies address challenges in correlating structural modifications with biological activity in benzoxazine derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies systematically vary substituents (e.g., alkyl chain length, electron-withdrawing groups) and measure bioactivity (e.g., MIC values against S. aureus). Multivariate analysis (PCA or PLS regression) identifies critical descriptors (e.g., lipophilicity, H-bond donors) driving activity. In vitro assays are validated with positive controls (e.g., ciprofloxacin) to ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.